Pharmaceutical Utility: 6-Chlorohexanenitrile is a Reagent for Dual H1/H2 Antagonists and MDR Modulators with CYP450 Activity
6-Chlorohexanenitrile is explicitly documented as a reagent in the synthesis of dual histamine H1 and H2 receptor antagonists and dual-action MDR anthranilamide modulators with activity against CYP450 . This dual pharmacological profile is a distinct and valuable application. In contrast, shorter-chain analogs like 5-chloropentanenitrile and longer-chain analogs like 7-chloroheptanenitrile are not reported in the literature for this specific application, and their differing carbon chain lengths would likely alter the pharmacological properties of the final drug candidates [1]. This establishes 6-chlorohexanenitrile as a critical and non-substitutable intermediate for specific drug discovery programs.
| Evidence Dimension | Reported Pharmaceutical Application |
|---|---|
| Target Compound Data | Reagent for dual histamine H1/H2 receptor antagonists and dual-action MDR anthranilamide modulators with CYP450 activity |
| Comparator Or Baseline | 5-Chloropentanenitrile (CAS 6280-87-1), 7-Chloroheptanenitrile (CAS 22819-91-6): No equivalent application reported in the accessible literature |
| Quantified Difference | Qualitative: Target compound has a unique, documented application profile. |
| Conditions | Review of vendor technical data and associated literature |
Why This Matters
For procurement in medicinal chemistry, this specific application profile ensures the compound meets the exact requirements of established synthetic routes for these therapeutic targets.
- [1] AccelaChem. 6-Chlorohexanenitrile Product Page. View Source
